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Compound of Interest

Compound Name: Methyl 2-chloropropionate

Cat. No.: B095975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

methyl 2-chloropropionate, a key chemical intermediate in various synthetic processes. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural elucidation of methyl 2-chloropropionate is supported by a combination of

spectroscopic techniques. Each method provides unique insights into the molecular structure,

confirming the presence of key functional groups and the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for methyl 2-chloropropionate are presented below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of methyl 2-chloropropionate exhibits two distinct signals,

corresponding to the different proton environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.45 Quartet 1H CH

~3.75 Singlet 3H OCH₃

~1.74 Doublet 3H CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and the

spectrometer's magnetic field strength.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~170 C=O (Ester Carbonyl)

~53 OCH₃ (Ester Methyl)

~52 CHCl (Chlorinated Carbon)

~21 CH₃ (Methyl)

Note: The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in singlet

peaks for each carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The key IR absorption peaks for methyl 2-
chloropropionate are summarized below.
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~2980 Strong C-H stretch Alkane

~1745 Strong C=O stretch Ester

~1450 Medium C-H bend Alkane

~1270 Strong C-O stretch Ester

~770 Strong C-Cl stretch Alkyl Halide

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of methyl 2-chloropropionate is characterized by the

following major peaks.

m/z Relative Intensity (%) Assignment

122/124 ~2-3%
[M]+• (Molecular ion peak with

³⁵Cl/³⁷Cl isotopes)

87 ~20% [M - Cl]+

63/65 ~100% (Base Peak) [CH₃CHCl]+•

59 ~90% [COOCH₃]+

The presence of the M+ and M+2 peaks in an approximate 3:1 ratio is characteristic of a

compound containing one chlorine atom.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
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Sample Preparation: A small amount of methyl 2-chloropropionate (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 or

400 MHz).

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR,

proton-decoupled spectra are typically obtained to simplify the spectrum and enhance

sensitivity.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy
Sample Preparation: As methyl 2-chloropropionate is a liquid, a neat spectrum can be

obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. The

instrument software automatically subtracts the background spectrum.

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance

as a function of wavenumber. The characteristic absorption bands are then identified and

assigned to specific functional groups.

Mass Spectrometry
Sample Introduction: For a volatile liquid like methyl 2-chloropropionate, the sample is

typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system

or by direct injection.

Ionization: Electron Impact (EI) ionization is a common method for volatile compounds. The

sample molecules are bombarded with a high-energy electron beam, causing ionization and
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fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of methyl
2-chloropropionate, showing how each technique contributes to the final structural

determination.
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Caption: Workflow of Spectroscopic Analysis for Methyl 2-chloropropionate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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